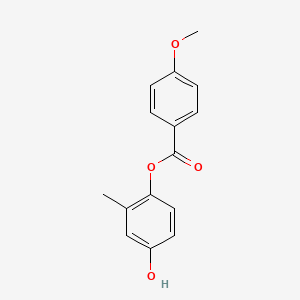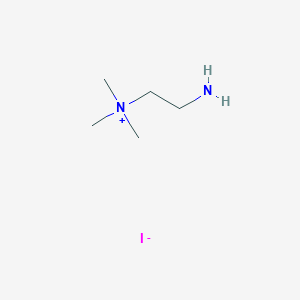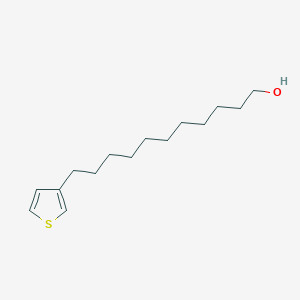![molecular formula C35H56N4O2 B14279612 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 129224-73-3](/img/structure/B14279612.png)
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound characterized by its unique structure, which includes a urea group linked to a phenyl ring substituted with decylcarbamoylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decylamine with isocyanate derivatives to form the urea linkage. The phenyl ring is then introduced through a Friedel-Crafts alkylation reaction, where the decylcarbamoylamino group is attached to the benzene ring. The final step involves the coupling of the substituted phenyl ring with the urea derivative under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities.
化学反应分析
Types of Reactions
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN₃) for substitution.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
相似化合物的比较
Similar Compounds
- 1-Decyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(hexylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Uniqueness
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific decyl substitution, which imparts distinct physicochemical properties. Compared to similar compounds with shorter alkyl chains, it exhibits different solubility, stability, and reactivity profiles. These differences make it suitable for specialized applications where longer alkyl chains are advantageous.
属性
CAS 编号 |
129224-73-3 |
|---|---|
分子式 |
C35H56N4O2 |
分子量 |
564.8 g/mol |
IUPAC 名称 |
1-decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C35H56N4O2/c1-3-5-7-9-11-13-15-17-27-36-34(40)38-32-23-19-30(20-24-32)29-31-21-25-33(26-22-31)39-35(41)37-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-29H2,1-2H3,(H2,36,38,40)(H2,37,39,41) |
InChI 键 |
DJIRZXDDBPAAIN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)


![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)
![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)

![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
